molecular formula C16H18O2 B1266699 1-(2-Benzylphenoxy)propan-2-ol CAS No. 5029-76-5

1-(2-Benzylphenoxy)propan-2-ol

Cat. No. B1266699
CAS RN: 5029-76-5
M. Wt: 242.31 g/mol
InChI Key: LHJUTIWDMKWNPR-UHFFFAOYSA-N
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Description

1-(2-Benzylphenoxy)propan-2-ol is a chemical compound with the linear formula C16H18O2 . It has a molecular weight of 242.321 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Benzylphenoxy)propan-2-ol are not well-documented in the available literature. Its molecular weight is known to be 242.321 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-(2-Benzylphenoxy)propan-2-ol has been explored in the synthesis of various compounds with potential biological activities. For instance, its derivatives, such as (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, have been prepared and tested for antimicrobial activities. These compounds were evaluated against human pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. Their antimicrobial activities were expressed as minimum inhibitory concentrations, demonstrating potential applications in addressing bacterial and yeast infections (Čižmáriková et al., 2020).

Catalytic Applications

The compound has been used in studies related to catalysis, specifically in the transfer hydrogenation of imines. Research shows that using propan-2-ol in benzene, catalyzed by specific ruthenium compounds, can efficiently convert various imines to the corresponding amines. This process is notable for its high turnover frequencies and excellent yields, indicating its potential utility in chemical synthesis and industrial applications (Samec & Bäckvall, 2002).

Pharmaceutical Research

In pharmaceutical research, derivatives of 1-(2-Benzylphenoxy)propan-2-ol have been investigated for their potential antidepressant properties. For example, 1-aryloxy-3-piperidinylpropan-2-ols have shown promising activity as dual 5-HT1A receptor antagonists and serotonin reuptake inhibitors. Such compounds have been evaluated for their efficacy in elevating extracellular serotonin levels, suggesting their potential use in developing new antidepressant drugs (Takeuchi et al., 2003).

Antiseptic Properties

Further research into the derivatives of 1-(2-Benzylphenoxy)propan-2-ol has indicated their efficacy as antiseptics. New aminomethoxy derivatives of this compound have demonstrated more efficient antimicrobial properties than some of the currently used medical antiseptics. These findings highlight the potential of these derivatives in medical and healthcare applications, particularly in combating bacterial and fungal infections (Jafarov et al., 2019).

Cardioselective Agents

1-(2-Benzylphenoxy)propan-2-ol and its derivatives have also been studied for their potential as cardioselective beta-adrenoceptor blocking agents. These studies involve the synthesis of various compounds and the determination of their dissociation constants to understand their binding affinities and cardioselective properties. Such research is critical for the development of new cardiovascular drugs (Rzeszotarski et al., 1983).

properties

IUPAC Name

1-(2-benzylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-13(17)12-18-16-10-6-5-9-15(16)11-14-7-3-2-4-8-14/h2-10,13,17H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJUTIWDMKWNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10964563
Record name 1-(2-Benzylphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Benzylphenoxy)propan-2-ol

CAS RN

5029-76-5
Record name 1-[2-(Phenylmethyl)phenoxy]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5029-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Benzylphenoxy)propan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005029765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Benzylphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-benzylphenoxy)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.383
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
XJ WANG, LL GUO, GW CHEN, YG XU… - Chinese Journal of …, 2011 - sioc-journal.cn
A new and practical procedure is described for the preparation of benproperine phosphate enantiomers. Starting from the source of o-benzylphenol and (S)-(+)-epichlorohydrin, the key …
Number of citations: 3 sioc-journal.cn
王晓娟, 郭琳琳, 陈广威, 徐永刚, 郭晓, 徐海伟… - 有机化学, 2011 - sioc-journal.cn
报道了(R)-和(S)-磷酸苯丙哌林对映体的合成新方法. 以邻苄基苯酚和(S)-(+)-环氧氯丙烷为原料, 通过成醚, 选择性还原开环两步反应简捷高效地制得重要中间体(R)-1-(2-苄基苯氧基)-2-丙醇(2)…
Number of citations: 2 sioc-journal.cn

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